4'-Methylbiphenyl-4-sulfonyl chloride

Overview

Description

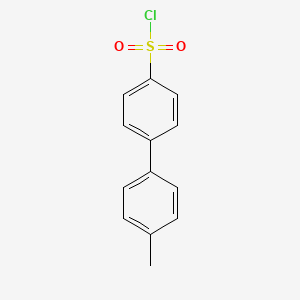

4’-Methylbiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. . This compound is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring. It is commonly used in organic synthesis and as an intermediate in the production of various chemical compounds.

Preparation Methods

4’-Methylbiphenyl-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonation of 4’-methylbiphenyl followed by chlorination. The reaction typically involves the following steps:

Sulfonation: 4’-Methylbiphenyl is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4’-Methylbiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. Common reagents include amines, alcohols, and thiols.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

Major products formed from these reactions include sulfonamides, sulfonates, and various biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

4'-Methylbiphenyl-4-sulfonyl chloride is widely utilized as an intermediate in the synthesis of various chemical compounds, including:

- Sulfonamides : It serves as a key reagent in the production of sulfonamide drugs, which are essential for treating bacterial infections. The sulfonyl chloride group facilitates nucleophilic substitution reactions with amines, leading to the formation of sulfonamides .

- Polymer Chemistry : This compound is employed in the synthesis of polymers and advanced materials. Its reactivity allows for the incorporation of sulfonyl groups into polymer chains, enhancing properties like thermal stability and mechanical strength .

Pharmaceutical Development

The compound plays a significant role in pharmaceutical research:

- Drug Design : It is used in the development of bioactive molecules and enzyme inhibitors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, making it valuable for creating targeted therapeutics .

- Case Study: Enzyme Inhibition : Research has demonstrated that derivatives of sulfonamides can inhibit specific enzymes involved in inflammatory pathways. For example, studies on related compounds have shown reduced inflammation markers in vitro, suggesting potential applications for this compound as an anti-inflammatory agent .

Material Science

In material science, this compound is instrumental in developing high-performance materials:

- Coatings and Plastics : The incorporation of sulfonyl groups into polymer matrices improves their chemical resistance and thermal properties. This makes them suitable for applications requiring durability under harsh conditions .

Biological Studies

This compound has been explored for its biological activities:

- Antibacterial Properties : Some studies have indicated that compounds similar to this sulfonyl chloride exhibit antibacterial effects against various pathogens, highlighting its potential for therapeutic use .

- Anticancer Activity : Emerging evidence suggests that modifications to the biphenyl structure can enhance anticancer efficacy by inducing apoptosis in cancer cells through specific signaling pathway inhibition .

Diagnostic Applications

The compound is also being investigated for use in diagnostic assays:

Mechanism of Action

The mechanism of action of 4’-Methylbiphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

4’-Methylbiphenyl-4-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

Biphenyl-4-sulfonyl chloride: Lacks the methyl group, making it less hydrophobic.

4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a methyl group, affecting its reactivity and applications.

4’-Methoxybiphenyl-4-sulfonyl chloride: Contains a methoxy group, which can influence its electronic properties and reactivity.

The presence of the methyl group in 4’-Methylbiphenyl-4-sulfonyl chloride makes it unique in terms of its hydrophobicity and reactivity compared to these similar compounds.

Biological Activity

4'-Methylbiphenyl-4-sulfonyl chloride (C13H11ClO2S) is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor, anti-inflammatory agent, and in the synthesis of biologically active molecules. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a biphenyl backbone with a methyl group at the para position and a sulfonyl chloride functional group. This configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClO2S |

| Molecular Weight | 266.74 g/mol |

| Functional Groups | Sulfonyl chloride |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group serves as an electrophile, allowing it to participate in nucleophilic substitution reactions with amino acids or other nucleophilic sites in proteins.

Target Interactions

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes through sulfonamide interactions, suggesting that this compound may exhibit similar properties .

- Biochemical Pathways : It may influence pathways involving inflammation and cell signaling due to its structural characteristics.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Antibacterial Activity : Some studies have reported antibacterial effects against various pathogens, indicating potential use in treating infections.

- Anticancer Properties : There is emerging evidence supporting the anticancer activity of biphenyl derivatives, primarily through apoptosis induction in cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of sulfonamide derivatives on human cancer cell lines. It was found that certain derivatives, including those similar to this compound, induced apoptosis in chronic lymphocytic leukemia cells by inhibiting specific signaling pathways . This suggests that modifications to the biphenyl structure can enhance anticancer efficacy.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition potential of sulfonamide compounds. The study demonstrated that these compounds could effectively inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation markers in vitro . This reinforces the potential application of this compound as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-Methylbiphenyl-4-sulfonyl chloride in laboratory settings?

The compound is typically synthesized via sulfonation of 4'-methylbiphenyl using chlorosulfonic acid, followed by isolation and purification. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using inert solvents like dichloromethane. Post-synthesis, purification involves recrystallization from non-polar solvents (e.g., hexane) to achieve high purity (>95%). Analytical methods such as HPLC and NMR are critical for confirming structural integrity .

Q. How can researchers purify and characterize this compound?

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization requires a combination of techniques:

- NMR : To verify aromatic proton environments and sulfonyl chloride group presence.

- FT-IR : Confirmation of S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹).

- Melting Point Analysis : Expected range 76–80°C (decomposition may occur above 85°C) .

Q. What are the primary reactions of this compound in organic synthesis?

The sulfonyl chloride group reacts with nucleophiles:

- Amines : Forms sulfonamides under mild conditions (e.g., triethylamine, 0°C to RT).

- Alcohols : Produces sulfonates via base-mediated reactions (e.g., pyridine).

- Cross-Coupling : Utilized in Suzuki-Miyaura reactions for biaryl synthesis (Pd catalysts, aryl boronic acids) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

The sulfonyl chloride acts as an electrophile, with reactivity influenced by the electron-withdrawing nature of the biphenyl system. Steric hindrance from the 4'-methyl group slows reactions compared to unsubstituted analogs. Kinetic studies suggest a two-step mechanism: initial nucleophilic attack at sulfur, followed by chloride departure. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .

Q. How does the stability of this compound vary under different experimental conditions?

Stability is pH- and temperature-dependent:

- Hydrolysis : Rapid degradation in aqueous media (t₁/₂ < 1 hr at pH 7).

- Storage : Stable at –20°C under anhydrous conditions (argon atmosphere).

- Thermal Decomposition : Above 80°C, releases SO₂ and HCl, forming biphenyl derivatives. Use low-temperature reactions (<50°C) to prevent decomposition .

Q. How can researchers design experiments to mitigate hygroscopicity and side reactions?

- Moisture Control : Use gloveboxes or Schlenk techniques for moisture-sensitive steps.

- Scavengers : Add molecular sieves or desiccants (e.g., MgSO₄) during reactions.

- Alternative Reagents : Replace water-containing bases (e.g., NaOH) with organic bases (DBU) to minimize hydrolysis .

Q. What analytical strategies resolve contradictions in reaction yields or by-product formation?

- HPLC-MS : Identifies sulfonic acid by-products from hydrolysis.

- Kinetic Profiling : Monitors reaction progress to optimize stoichiometry (e.g., amine:sulfonyl chloride ratios).

- Computational Modeling : Predicts steric clashes using DFT calculations (e.g., methyl group hindrance in transition states) .

Q. What are the applications of this compound in material science?

The compound is used to synthesize sulfonated polymers for ion-exchange membranes. Its biphenyl backbone enhances thermal stability, while sulfonyl groups enable proton conductivity. Applications include fuel cell membranes and corrosion-resistant coatings .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Molecular docking (AutoDock) and QSAR models correlate substituent effects with reactivity. InChI keys (e.g., ALBQXDHCMLLQMB-UHFFFAOYSA-N) facilitate database searches for analogous reactions .

Q. What strategies address low yields in sulfonamide synthesis with sterically hindered amines?

Properties

IUPAC Name |

4-(4-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)17(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYXACYHGMSPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383384 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-51-2 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methyl-[1,1'-biphenyl]-4-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.